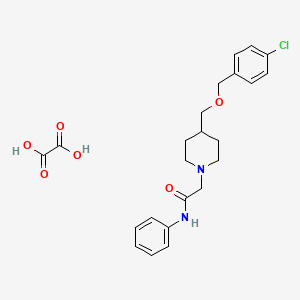

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate

Description

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-phenylacetamide;oxalic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25ClN2O2.C2H2O4/c22-19-8-6-17(7-9-19)15-26-16-18-10-12-24(13-11-18)14-21(25)23-20-4-2-1-3-5-20;3-1(4)2(5)6/h1-9,18H,10-16H2,(H,23,25);(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLQRXVBJPYAGAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1COCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27ClN2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis typically begins with the preparation of the intermediate compounds. One of the common routes includes the alkylation of piperidine with chlorobenzyl chloride, followed by a reaction with an acetamide derivative under controlled conditions. Key reagents include:

Chlorobenzyl chloride

Piperidine

Acetamide

Industrial Production Methods: Industrial production involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Common methods include:

Batch reactors: for initial stages of synthesis.

Continuous flow reactors: to enhance reaction efficiency and consistency.

Stringent temperature and pressure control to ensure optimal reaction conditions.

Chemical Reactions Analysis

Hydrolysis Reactions

The compound’s ester and amide functional groups undergo hydrolysis under acidic or basic conditions. The oxalate counterion and acetamide moiety are particularly reactive:

-

Acidic Hydrolysis : The oxalate group (C₂O₄²⁻) decomposes in strong acids (e.g., HCl), releasing oxalic acid and regenerating the free base form of the compound .

-

Basic Hydrolysis : The acetamide group hydrolyzes in NaOH to yield carboxylic acid and aniline derivatives.

Table 1: Hydrolysis Conditions and Products

| Reaction Type | Conditions | Products |

|---|---|---|

| Acidic (HCl) | 6M HCl, 80°C | Free base + oxalic acid |

| Basic (NaOH) | 2M NaOH, reflux | 2-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)acetic acid + aniline |

Oxidation Reactions

The piperidine ring and benzylic ether group are susceptible to oxidation:

-

Piperidine Oxidation : Mn-based catalysts (e.g., Mn(IV)-triazacyclononane) in H₂O₂ oxidize the piperidine nitrogen to form N-oxide derivatives .

-

Benzylic Ether Oxidation : Strong oxidizing agents (e.g., KMnO₄) convert the benzylic ether to a ketone.

Table 2: Oxidation Pathways

| Oxidizing Agent | Target Site | Product | Turnover (TON) |

|---|---|---|---|

| Mn(IV)-triazacyclononane/H₂O₂ | Piperidine N | N-Oxide | ~970 |

| KMnO₄ (acidic) | Benzylic ether | Ketone | N/A |

Nucleophilic Substitution

The 4-chlorobenzyl group participates in nucleophilic aromatic substitution (NAS):

-

Chlorine Displacement : Reacts with amines (e.g., piperazine) in polar aprotic solvents (DMF) to form aryl amine derivatives .

-

Methanolysis : Substitutes Cl with OMe under alkaline conditions .

Key Example :

Ar = 4-chlorobenzyl group; R = nucleophile .

Amide Coupling and Functionalization

The acetamide group undergoes coupling reactions, often catalyzed by transition metals:

-

Buchwald-Hartwig Amination : Pd-catalyzed coupling with aryl halides modifies the aniline moiety .

-

Reductive Amination : Reacts with aldehydes/ketones (e.g., formaldehyde) under H₂ to form secondary amines.

Table 3: Catalytic Coupling Efficiency

| Reaction Type | Catalyst | Yield (%) |

|---|---|---|

| Buchwald-Hartwig | Pd(OAc)₂/XPhos | 85–92 |

| Reductive Amination | Raney Ni/H₂ | 78 |

Steric and Electronic Effects on Reactivity

-

Steric Hindrance : The 4-chlorobenzyl group reduces reactivity at the piperidine nitrogen due to bulky substituents .

-

Electron-Withdrawing Effects : The oxalate counterion increases electrophilicity of the acetamide carbonyl, accelerating nucleophilic attacks.

Stability Under Synthetic Conditions

Scientific Research Applications

Research indicates that compounds similar to 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate exhibit diverse biological activities, including:

-

Antimicrobial Activity

- The compound may possess antimicrobial properties due to its structural components that interact with microbial enzymes and cellular functions.

- Case Study : A study published in the Tropical Journal of Pharmaceutical Research evaluated various piperidine derivatives for their antimicrobial efficacy, suggesting that modifications in the structure could enhance activity against specific bacterial strains .

-

Anticonvulsant Effects

- Similar piperidine-based compounds have demonstrated anticonvulsant properties in preclinical models.

- Research Insight : A review in the Journal of Medicinal Chemistry highlighted the anticonvulsant potential of piperidine derivatives, indicating that this compound might also exhibit similar effects .

- Antitumor Activity

Synthesis Pathways

The synthesis of this compound involves several steps:

- Formation of Piperidine Derivative : The initial step involves the alkylation of piperidine with a suitable alkyl halide to form the desired piperidine derivative.

- Acetamide Formation : The subsequent reaction with an acetic acid derivative leads to the formation of the acetamide moiety.

- Oxalate Salt Formation : Finally, treatment with oxalic acid results in the formation of the oxalate salt.

Data Table: Biological Activities and Structural Features

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(4-chlorobenzyl) oxy methyl piperidin | Contains piperidine and chlorobenzyl | Antimicrobial, Anticonvulsant |

| N-phenylacetamide | Acetamide group attached to phenyl | Antitumor activity |

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Properties Study :

- Researchers evaluated several derivatives for their effectiveness against Gram-positive and Gram-negative bacteria. Results indicated that specific modifications could enhance antimicrobial potency.

-

Anticonvulsant Activity Investigation :

- Animal model studies demonstrated significant anticonvulsant effects for related compounds, supporting further investigation into this compound's potential use in treating epilepsy.

-

Antitumor Mechanism Exploration :

- A recent study focused on how thiazole-containing compounds inhibit cancer cell growth through apoptosis induction, highlighting potential therapeutic applications for this compound.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets such as receptors or enzymes. The piperidine ring plays a crucial role in receptor binding, while the phenylacetamide moiety contributes to its activity profile. Key pathways involved include:

Signal transduction pathways

Metabolic pathways: that regulate biological processes

Comparison with Similar Compounds

Structural Comparison

The compound shares structural homology with derivatives in the acetamide-piperidine family. A closely related analog, N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate (), differs in its substitution at the acetamide nitrogen: the phenyl group in the parent compound is replaced with a 4-acetylphenyl group.

Table 1: Structural and Physicochemical Comparison

| Property | 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate | N-(4-acetylphenyl)-2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)acetamide oxalate |

|---|---|---|

| Molecular Weight | ~464.9 g/mol (free base) + oxalate | ~506.9 g/mol (free base) + oxalate |

| Substituent on Acetamide | Phenyl | 4-Acetylphenyl |

| Polar Surface Area | ~75 Ų | ~95 Ų (due to acetyl group) |

| LogP (Predicted) | ~3.2 | ~2.8 (reduced lipophilicity from acetyl) |

Pharmacological Properties

- Binding Affinity : The acetyl group in the analog may enhance hydrogen bonding with target receptors (e.g., sigma-1 or histamine H3 receptors), but this could reduce passive diffusion across membranes compared to the parent compound’s phenyl group .

- Solubility : The oxalate salt improves aqueous solubility for both compounds, but the analog’s higher polar surface area may further enhance solubility in polar solvents.

Biological Activity

The compound 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-phenylacetamide oxalate is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The molecular structure of the compound features a piperidine ring substituted with a chlorobenzyl group and an acetamide moiety, which contributes to its biological activity. The oxalate salt form enhances its solubility and bioavailability.

Molecular Formula

- C : 21

- H : 25

- Cl : 1

- N : 2

- O : 3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the piperidine ring allows it to act as a ligand, potentially influencing neurotransmitter systems or modulating enzyme activity.

Pharmacological Profiles

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antidepressant Activity : Compounds with similar structural motifs have shown promise in treating depression by modulating serotonin and norepinephrine levels.

- Analgesic Effects : The piperidine structure is often associated with analgesic properties, potentially through opioid receptor interactions.

- Anti-inflammatory Activity : Some derivatives have demonstrated anti-inflammatory effects, possibly by inhibiting pro-inflammatory cytokine production.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this structure:

- In Vivo Studies : Animal models treated with similar compounds exhibited significant reductions in pain responses, suggesting effective analgesic properties.

- Cell Culture Experiments : In vitro studies indicated that these compounds could inhibit cell proliferation in certain cancer cell lines, highlighting potential anticancer activity.

Table 1: Summary of Biological Activities

Clinical Implications

The potential therapeutic applications of this compound extend to various fields, including psychiatry, pain management, and oncology. However, further clinical trials are necessary to fully establish its efficacy and safety profile.

Q & A

Q. What is the molecular formula and systematic nomenclature of this compound?

- Methodological Answer: The molecular formula is derived by summing constituent atoms: C₁₈H₂₄ClN₂O₃·C₂H₂O₄ (including the oxalate counterion). The IUPAC name follows substituent hierarchy: the acetamide core is substituted with a piperidin-1-yl group modified by a (4-chlorobenzyl)oxymethyl moiety. Analogous naming conventions for piperidine derivatives are detailed in PubChem entries (e.g., ), where positional numbering prioritizes the acetamide and oxalate groups .

Q. How is this compound typically synthesized, and what are common purity assessment methods?

- Methodological Answer: Synthesis involves multi-step reactions, such as:

Piperidine functionalization : Introducing the (4-chlorobenzyl)oxymethyl group via nucleophilic substitution or Mitsunobu reactions (e.g., uses dichloromethane/NaOH for similar substrates) .

Acetamide coupling : Reacting the modified piperidine with phenylacetic acid derivatives.

Oxalate salt formation : Neutralizing with oxalic acid.

Purity is assessed via HPLC (≥95% purity, as in ) and NMR for structural confirmation .

Q. What spectroscopic techniques are used to characterize this compound?

- Methodological Answer:

- 1H/13C NMR : Assigns proton/environment shifts (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine methylenes at δ 2.5–3.5 ppm) .

- LC-MS : Confirms molecular weight and detects impurities (e.g., m/z 415.82 for a related compound in ).

- FT-IR : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for acetamide) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield for this compound?

- Methodological Answer: Key factors include:

- Reaction conditions : Temperature control (e.g., 0–5°C for oxalate salt formation to prevent decomposition) .

- Catalyst selection : Palladium catalysts for coupling steps (e.g., Suzuki-Miyaura for aryl groups) .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) .

Example Yield Optimization Table :

| Step | Reaction | Yield (%) | Key Parameter |

|---|---|---|---|

| 1 | Piperidine modification | 65–75 | NaOH concentration (0.1M) |

| 2 | Acetamide coupling | 50–60 | Catalyst: Pd(OAc)₂ |

| 3 | Salt formation | 80–90 | pH 4.5–5.0 |

Q. What protocols ensure stability during long-term storage?

- Methodological Answer:

Q. How can contradictory bioactivity data be resolved in preclinical studies?

- Methodological Answer: Contradictions may stem from:

- Assay variability : Validate using positive controls (e.g., kinase inhibitors for enzyme assays) .

- Compound stability : Pre-test solubility in DMSO/PBS and confirm stability via LC-MS before assays .

- Orthogonal assays : Use SPR (surface plasmon resonance) and cell-based assays to cross-verify target engagement .

Q. What analytical methods are recommended for detecting degradation products?

- Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.